Lipophilicity (XLogP3) Differentiation: 4-Bromo-2-methyl vs. Des-Methyl Analog
The target compound 3-(4-bromo-2-methylphenoxy)pyrrolidine exhibits a computed XLogP3 of 2.7, which is approximately 0.6 log units higher than the des-methyl analog 3-(4-bromophenoxy)pyrrolidine (estimated XLogP3 ~2.1 based on a methylene contribution of ~0.5–0.6 log units) [1]. This increase in lipophilicity is conferred by the ortho-methyl substituent on the phenoxy ring and places the target compound closer to the optimal lipophilicity range (XLogP3 1–3) typically sought for fragment hits and lead-like molecules in drug discovery [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 3-(4-Bromophenoxy)pyrrolidine (CAS 337912-68-2), estimated XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator value estimated from structural difference |
Why This Matters
A 0.6 log unit increase in XLogP3 shifts predicted membrane permeability and non-specific protein binding, making the target compound a more suitable lipophilic building block for central nervous system (CNS) or intracellular target-focused libraries than the des-methyl analog.
- [1] PubChem. Compound Summary for CID 24902313: 3-(4-Bromo-2-methylphenoxy)pyrrolidine. Computed XLogP3 = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/24902313 (accessed April 2026). View Source
- [2] Alqahtani, A. M. et al. Pyrrolidine Derivatives in Modern Drug Discovery. Drug Development Research, 2026, 87(2), e70262. Discusses optimal lipophilicity ranges for pyrrolidine-based fragments. DOI: 10.1002/ddr.70262. View Source
